2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene
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Overview
Description
2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Scientific Research Applications
2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene has various scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene involves its interaction with molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that differentiate it from other thiophene derivatives.
Properties
CAS No. |
643031-36-1 |
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Molecular Formula |
C14H22S |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
2-[(3S)-3,7-dimethyloct-6-enyl]thiophene |
InChI |
InChI=1S/C14H22S/c1-12(2)6-4-7-13(3)9-10-14-8-5-11-15-14/h5-6,8,11,13H,4,7,9-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
KVVILQBNHHRDSU-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCC1=CC=CS1 |
Canonical SMILES |
CC(CCC=C(C)C)CCC1=CC=CS1 |
Origin of Product |
United States |
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